Cas no 933213-07-1 (2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide)

2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is a specialized organic compound featuring a benzothiadiazine core with a sulfanylacetamide substituent. Its structure incorporates a butyl group and a methoxyphenyl moiety, contributing to its potential utility in medicinal chemistry and agrochemical applications. The presence of the sulfanyl and acetamide functional groups enhances its reactivity, making it a candidate for further derivatization or as an intermediate in synthesis. The 1,1-dioxo benzothiadiazine scaffold suggests possible biological activity, particularly in targeting enzymes or receptors. This compound’s well-defined molecular architecture offers opportunities for research in drug discovery and material science, where tailored heterocyclic systems are of interest.
2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide structure
933213-07-1 structure
Product name:2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
CAS No:933213-07-1
MF:C20H23N3O4S2
MW:433.544322252274
CID:5341584

2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
    • 2-[(4-Butyl-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
    • 2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
    • Inchi: 1S/C20H23N3O4S2/c1-3-4-13-23-17-7-5-6-8-18(17)29(25,26)22-20(23)28-14-19(24)21-15-9-11-16(27-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)
    • InChI Key: PVVPIWNLWHSGOX-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2N(C(=N1)SCC(NC1C=CC(=CC=1)OC)=O)CCCC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 684
  • XLogP3: 3.6
  • Topological Polar Surface Area: 122

2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-3521-2mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
2mg
$59.0 2023-09-08
Life Chemicals
F6548-3521-4mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
4mg
$66.0 2023-09-08
Life Chemicals
F6548-3521-3mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
3mg
$63.0 2023-09-08
Life Chemicals
F6548-3521-1mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
1mg
$54.0 2023-09-08
Life Chemicals
F6548-3521-2μmol
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-3521-5mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
5mg
$69.0 2023-09-08
Life Chemicals
F6548-3521-50mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
50mg
$160.0 2023-09-08
Life Chemicals
F6548-3521-10mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
10mg
$79.0 2023-09-08
Life Chemicals
F6548-3521-20mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
20mg
$99.0 2023-09-08
Life Chemicals
F6548-3521-40mg
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
933213-07-1
40mg
$140.0 2023-09-08

Additional information on 2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

Comprehensive Analysis of 2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide (CAS No. 933213-07-1)

The compound 2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide (CAS No. 933213-07-1) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique benzothiadiazine core, combined with a sulfanylacetamide moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.

In recent years, the demand for novel small-molecule inhibitors and enzyme modulators has surged, driven by advancements in drug discovery and personalized medicine. This compound, with its 4-butyl and 4-methoxyphenyl substituents, exhibits remarkable stability and bioavailability, which are critical factors for drug development. Its CAS No. 933213-07-1 is frequently searched in academic databases and patent filings, reflecting its growing relevance in the scientific community.

One of the most intriguing aspects of 2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is its potential role in addressing oxidative stress-related conditions. Oxidative stress is a hot topic in biomedical research, with studies linking it to aging, neurodegenerative diseases, and metabolic disorders. The compound's 1,1-dioxo group suggests possible antioxidant properties, making it a subject of interest for researchers exploring neuroprotective agents.

From a synthetic chemistry perspective, the sulfanyl bridge in this molecule offers versatility for further derivatization. This feature aligns with the current trend in fragment-based drug design, where modular compounds are optimized for enhanced efficacy and reduced side effects. The inclusion of a methoxyphenyl group also hints at improved solubility, a key consideration in pharmacokinetic optimization.

The pharmaceutical industry is increasingly focused on targeted therapies, and CAS No. 933213-07-1 fits well into this paradigm. Its structural complexity allows for selective interactions with biological targets, minimizing off-target effects. This specificity is particularly valuable in oncology and immunology, where precision medicine is revolutionizing treatment protocols.

Another area of interest is the compound's potential application in metabolic engineering. With the rise of synthetic biology, researchers are exploring how small molecules like this can be used to modulate metabolic pathways for therapeutic or industrial purposes. The benzothiadiazine scaffold, in particular, has been studied for its role in enzyme inhibition, which could have implications for treating metabolic disorders.

In summary, 2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide (CAS No. 933213-07-1) represents a fascinating intersection of chemistry and biology. Its multifaceted properties make it a valuable subject for ongoing research, particularly in the context of drug discovery, oxidative stress management, and targeted therapy. As scientific inquiries into its mechanisms and applications continue, this compound is poised to play a significant role in advancing modern medicine.

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